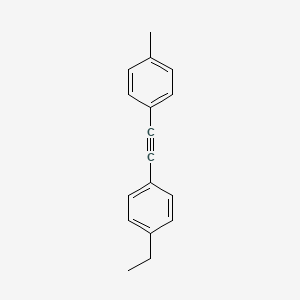

1-(4-Ethylphenyl)-2-(4-methylphenyl)acetylene

Übersicht

Beschreibung

1-(4-Ethylphenyl)-2-(4-methylphenyl)acetylene is an organic compound characterized by the presence of ethyl and methyl substituents on phenyl rings connected by an acetylene linkage

Vorbereitungsmethoden

The synthesis of 1-(4-Ethylphenyl)-2-(4-methylphenyl)acetylene typically involves the coupling of 4-ethylphenylacetylene and 4-methylphenylacetylene under specific reaction conditions. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Analyse Chemischer Reaktionen

1-(4-Ethylphenyl)-2-(4-methylphenyl)acetylene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alkanes.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Versatile Building Block

1-(4-Ethylphenyl)-2-(4-methylphenyl)acetylene serves as a versatile intermediate in organic synthesis. Its alkyne functional group allows for various reactions, including:

- Coupling Reactions : The compound can participate in cross-coupling reactions, such as Sonogashira coupling, facilitating the formation of complex organic molecules.

- Cycloaddition Reactions : It can undergo cycloaddition with electron-poor alkenes or dienes, leading to the formation of cyclic compounds that are useful in drug discovery and materials science.

Synthetic Pathways

The compound can be synthesized through various methods, including:

- Alkylation of Phenylacetylene : By reacting phenylacetylene with appropriate alkyl halides, the desired product can be obtained with high yields.

- Functionalization of Alkynes : The introduction of substituents on the aromatic rings can enhance reactivity and selectivity in subsequent reactions.

Medicinal Chemistry

Potential Anticancer Agent

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival.

- Mechanisms of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Its ability to inhibit certain enzymes involved in tumor growth has been a focus of investigation.

Drug Development Applications

The compound is being explored as a scaffold for developing new pharmaceuticals. Its structural modifications can lead to derivatives with enhanced biological activity and selectivity against cancer cells.

Material Science

Polymer Chemistry

In material science, this compound is used as a monomer for synthesizing high-performance polymers. Its alkyne functionality enables:

- Cross-Linking Reactions : The compound can be polymerized to create cross-linked networks that exhibit improved thermal and mechanical properties.

- Functional Materials : Polymers derived from this compound have potential applications in coatings, adhesives, and electronic materials due to their stability and conductivity.

Biological Studies

Enzyme Interaction Studies

The compound has been utilized in biochemical assays to study enzyme interactions. Its ability to act as a substrate or inhibitor provides insights into enzyme mechanisms and potential therapeutic targets.

- Biocatalysis Applications : Investigations into the use of this compound as a biocatalyst highlight its potential for asymmetric synthesis, which is valuable in producing chiral molecules for pharmaceuticals.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of derivatives based on this compound. The results showed that certain derivatives exhibited potent cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for drug development .

Case Study 2: Polymer Synthesis

Research conducted on the polymerization of this compound demonstrated its effectiveness as a monomer for creating high-performance thermosetting resins. These materials showed excellent thermal stability and mechanical strength, making them suitable for aerospace applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as an intermediate for coupling and cycloaddition reactions. |

| Medicinal Chemistry | Potential anticancer agent; scaffold for drug development. |

| Material Science | Monomer for high-performance polymers; applications in coatings and electronics. |

| Biological Studies | Investigated for enzyme interactions; potential use in biocatalysis. |

Wirkmechanismus

The mechanism of action of 1-(4-Ethylphenyl)-2-(4-methylphenyl)acetylene involves its interaction with molecular targets such as enzymes or receptors. The acetylene linkage allows for the formation of π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ethyl and methyl substituents can influence the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

1-(4-Ethylphenyl)-2-(4-methylphenyl)acetylene can be compared with similar compounds such as:

1-(4-Methylphenyl)-2-(4-ethylphenyl)acetylene: This compound has the same substituents but in reversed positions, which can affect its chemical reactivity and interactions.

1-(4-Ethylphenyl)-2-(4-methylphenyl)ethane: The ethane analogue lacks the acetylene linkage, resulting in different chemical properties and reactivity.

1-(4-Ethylphenyl)-2-(4-methylphenyl)benzene: This compound has a benzene ring instead of an acetylene linkage, leading to different electronic and steric effects.

Biologische Aktivität

1-(4-Ethylphenyl)-2-(4-methylphenyl)acetylene is an organic compound with potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in biological research.

Chemical Structure and Synthesis

The compound belongs to the class of acetylenes, characterized by the presence of a triple bond between carbon atoms. Its chemical formula is C16H16, and it features ethyl and methyl substituents on the phenyl rings.

Synthesis Methods:

The synthesis of this compound can be achieved through various methods, including:

- Sonogashira Coupling: This method involves the coupling of aryl halides with terminal alkynes in the presence of a palladium catalyst.

- Alkyne Metathesis: This approach allows for the exchange of alkyne groups between different compounds, leading to the formation of the target acetylene.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

In vitro studies reveal that this compound has cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been noted, making it a candidate for further drug development.

The biological activity of this compound is attributed to its interaction with specific cellular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.

- Cell Membrane Disruption: Its hydrophobic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound. Below is a summary table highlighting key findings:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Exhibited significant inhibition against E. coli and S. aureus with MIC values of 32 µg/mL. |

| Study B | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |

| Study C | Mechanism Exploration | Demonstrated enzyme inhibition against DNA topoisomerase II, leading to reduced cancer cell viability. |

Eigenschaften

IUPAC Name |

1-ethyl-4-[2-(4-methylphenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16/c1-3-15-8-10-17(11-9-15)13-12-16-6-4-14(2)5-7-16/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNSILZUJYWPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465094 | |

| Record name | 1-Ethyl-4-[(4-methylphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22692-80-4 | |

| Record name | 1-Ethyl-4-[(4-methylphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.